

Application Notes and Protocols: 6-Azidohexanoic Acid STP Ester for Click Chemistry

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Compound of Interest

Compound Name: 6-Azidohexanoic Acid STP Ester

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This document provides detailed application notes and protocols for the use of **6-Azidohexanoic Acid STP Ester** in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Introduction

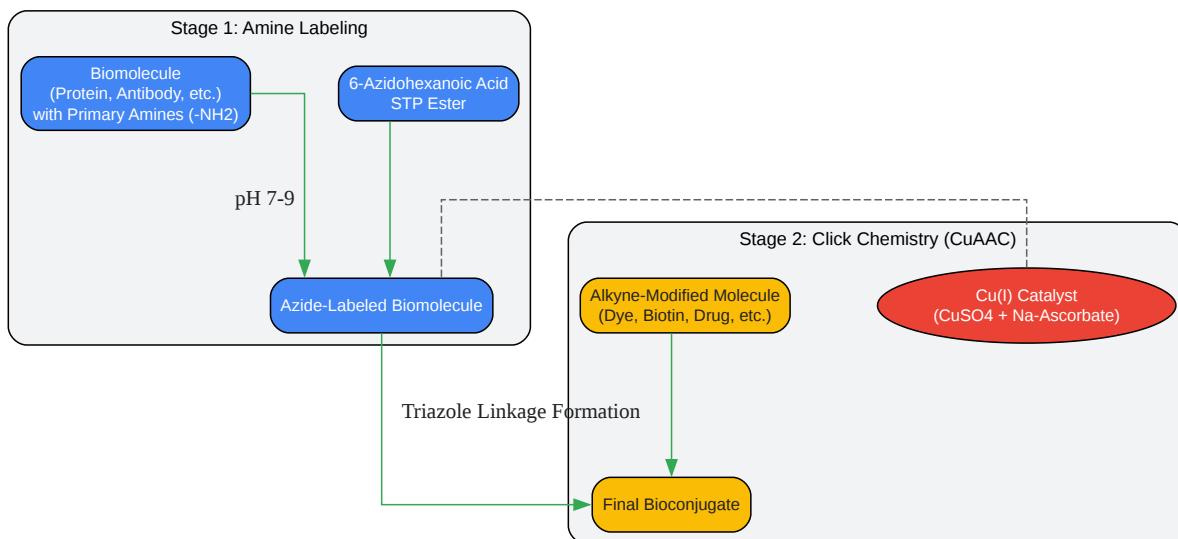
6-Azidohexanoic Acid STP Ester is an amine-reactive, water-soluble labeling reagent designed to introduce an azide functional group onto proteins, antibodies, and other biomolecules containing primary amines.[1][2][3] The key feature of this reagent is its 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester group, which reacts efficiently with primary amines (e.g., the ϵ -amine of lysine residues) at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[1][4]

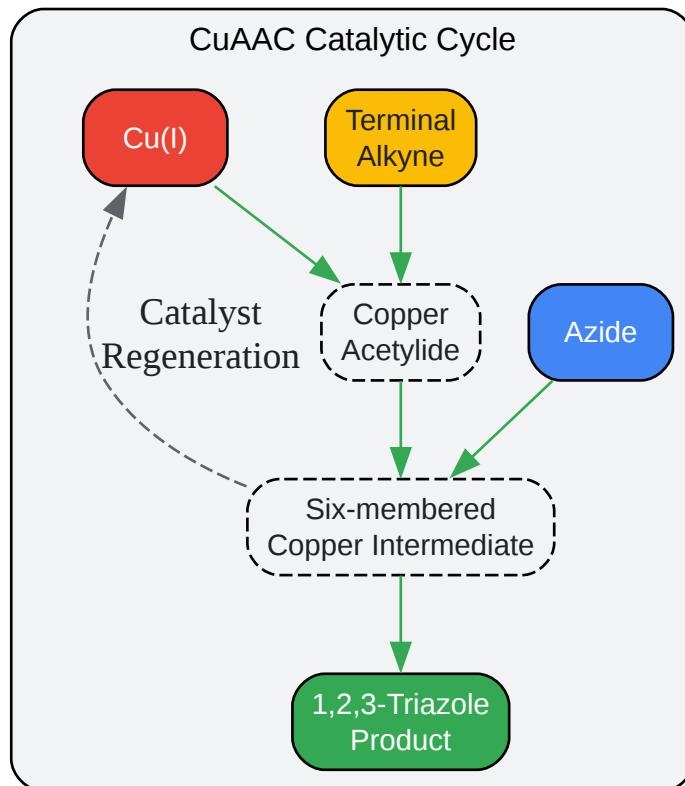
A significant advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability against hydrolysis in aqueous media.[1][3] This superior stability allows for more efficient and reproducible labeling of biomolecules, particularly in applications that cannot tolerate organic co-solvents.[1][2] Once introduced, the azide group serves as a bioorthogonal handle for covalent modification with alkyne-containing molecules through the highly efficient and specific CuAAC click reaction.[2][5] This two-step strategy is a powerful tool in drug discovery, proteomics, and diagnostics.[6][7]

Principle of the Method

The bioconjugation process involves two sequential stages:

- Amine Labeling: The STP ester of the reagent reacts with primary amines on the target biomolecule, forming a stable covalent amide bond and tethering the azidohexanoic acid linker.
- Click Chemistry Reaction: The newly introduced terminal azide group undergoes a copper(I)-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne on a second molecule (e.g., a fluorescent dye, biotin, or drug molecule).[8][9] This reaction forms a stable, chemically inert triazole linkage, completing the conjugation.[10]





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